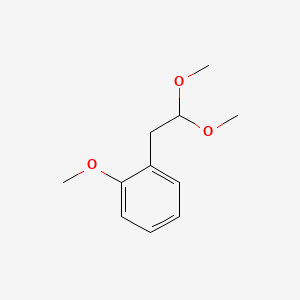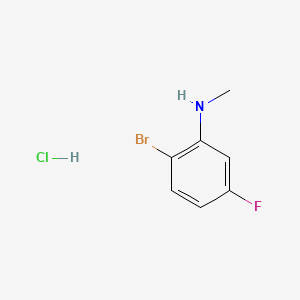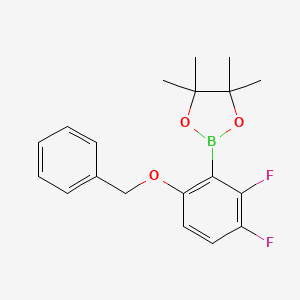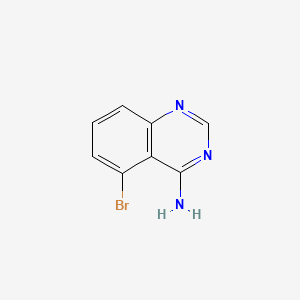![molecular formula C16H21ClN4O3 B598677 Tert-butyl 4-(6-chloro-1-oxo-2,3-dihydropyrrolo[3,4-c]pyridin-4-yl)piperazine-1-carboxylate CAS No. 1201676-04-1](/img/structure/B598677.png)
Tert-butyl 4-(6-chloro-1-oxo-2,3-dihydropyrrolo[3,4-c]pyridin-4-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(6-chloro-1-oxo-2,3-dihydropyrrolo[3,4-c]pyridin-4-yl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[3,4-c]pyridine core, which is a fused bicyclic structure, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(6-chloro-1-oxo-2,3-dihydropyrrolo[3,4-c]pyridin-4-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolo[3,4-c]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Chlorination: Introduction of the chlorine atom at the desired position using chlorinating agents.
Piperazine Ring Formation: Coupling of the pyrrolo[3,4-c]pyridine core with piperazine under suitable conditions.
Protection with Tert-butyl Group: The final step involves the protection of the carboxylate group with a tert-butyl group to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolo[3,4-c]pyridine core.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 4-(6-chloro-1-oxo-2,3-dihydropyrrolo[3,4-c]pyridin-4-yl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Its interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolo[3,4-c]pyridine core is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(6-chloro-2-pyridinyl)piperazine-1-carboxylate
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(6-chloro-1-oxo-2,3-dihydropyrrolo[3,4-c]pyridin-4-yl)piperazine-1-carboxylate is unique due to its specific structural features, such as the fused pyrrolo[3,4-c]pyridine core and the presence of a chlorine atom. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
1201676-04-1 |
|---|---|
Molecular Formula |
C16H21ClN4O3 |
Molecular Weight |
352.819 |
IUPAC Name |
tert-butyl 4-(6-chloro-1-oxo-2,3-dihydropyrrolo[3,4-c]pyridin-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H21ClN4O3/c1-16(2,3)24-15(23)21-6-4-20(5-7-21)13-11-9-18-14(22)10(11)8-12(17)19-13/h8H,4-7,9H2,1-3H3,(H,18,22) |
InChI Key |
ARXOZMPZDROJJU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C3CNC(=O)C3=CC(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


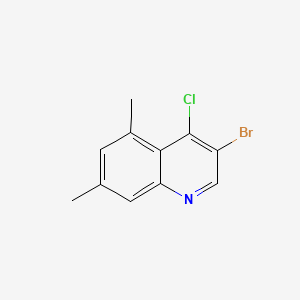
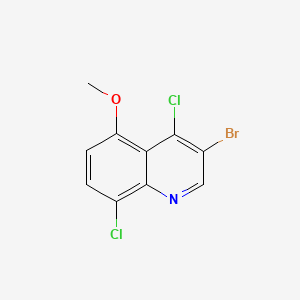
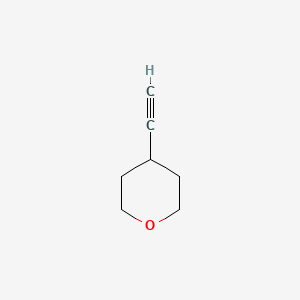
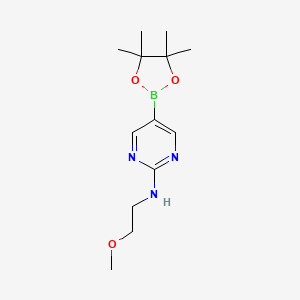
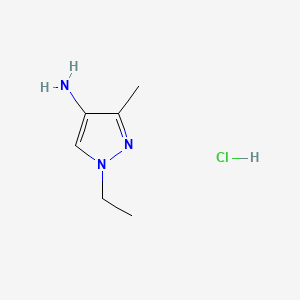
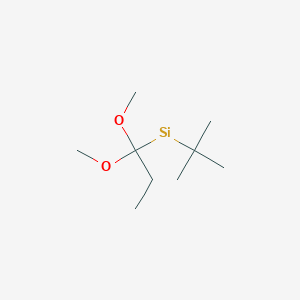
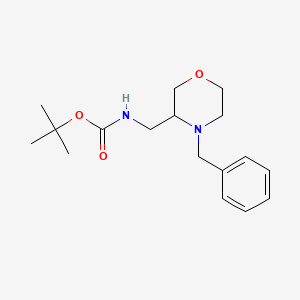
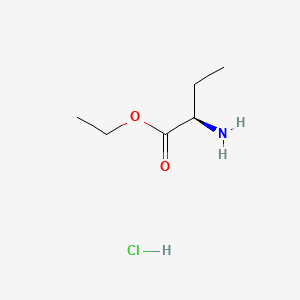
![2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol](/img/structure/B598605.png)
